Phenol, 2-(1,3,5-triazin-2-yl)-
Overview
Description
Phenol, 2-(1,3,5-triazin-2-yl)- , also known by its IUPAC name 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol , is a chemical compound with the molecular formula C38H49N3O5 . It falls under the category of UV absorbers and is commonly used in various applications, including sunscreens, plastics, and coatings .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxy-3-(tridecyloxy)propoxyphenol with 4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine-2-amine . The resulting product is the target compound, which exhibits UV-absorbing properties .
Molecular Structure Analysis
The molecular structure of Phenol, 2-(1,3,5-triazin-2-yl)- consists of a triazine ring (1,3,5-triazine) fused with two phenyl rings. The hexyl group is attached to one of the phenyl rings, enhancing its solubility in organic solvents. The compound’s UV-absorbing properties arise from the conjugated system within the triazine ring .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound may vary depending on its application, it primarily acts as a UV absorber. When exposed to UV radiation, it absorbs energy and prevents its transmission to underlying materials, thus protecting them from UV-induced degradation .
Physical and Chemical Properties Analysis
- Melting Point : Approximately 147-151°C (literature value) .
- Boiling Point : Predicted to be around 645.6°C .
- Density : Predicted density is 1.150 g/cm³ .
- Refractive Index : Approximately 1.597 .
Mechanism of Action
Safety and Hazards
- Safety : As with any chemical, proper handling, storage, and protective measures are essential. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
- Hazards : While this compound is generally considered safe when used in appropriate applications, avoid inhalation, ingestion, or skin contact. Always follow safety guidelines and use protective equipment .
Future Directions
Properties
IUPAC Name |
2-(1,3,5-triazin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-4-2-1-3-7(8)9-11-5-10-6-12-9/h1-6,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRLEEPNFJNTOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706187 | |
Record name | 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14848-04-5 | |
Record name | 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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